BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide

Lipophilicity ADME profiling Lead optimization

This 3-bromo-substituted thiazole-benzamide (CAS 391221-34-4) features a distinct lipophilicity profile (logP 4.5, TPSA 87.3 Ų) versus non-halogenated analogs (e.g., CAS 391221-25-3, MW 322.4). The bromine substituent enables unique SAR exploration of halogen effects on AChE inhibition (analog IC50 as low as 0.51 µM) and KLF5 transcription factor binding. Substituting with a non-brominated congener risks invalidating assay outcomes. Ideal for neurodegenerative disease and oncology target discovery programs. Order today for preclinical hit-to-lead studies.

Molecular Formula C18H13BrN2O2S
Molecular Weight 401.28
CAS No. 391221-34-4
Cat. No. B2733427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide
CAS391221-34-4
Molecular FormulaC18H13BrN2O2S
Molecular Weight401.28
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23)
InChIKeyFDIDXUNKPZBBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide: A Structurally Distinct Thiazole-Benzamide for Research Procurement


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (CAS 391221-34-4) is a synthetic small molecule belonging to the thiazole-benzamide class. It features a 1,3-thiazole core substituted at position 4 with a phenyl group, at position 5 with an acetyl group, and at position 2 with a 3-bromobenzamide moiety. The compound has a molecular weight of 401.3 g/mol, a computed logP of 4.5, and a topological polar surface area of 87.3 Ų [1]. It is cataloged in PubChem under CID 5046098 and is primarily distributed as a research chemical for preclinical hit discovery and lead optimization studies [1].

Why Generic Thiazole-Benzamides Cannot Substitute for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide


Thiazole-benzamide analogs are not functionally interchangeable; even minor substituent modifications can drastically alter target binding, selectivity, and ADME properties. The 3-bromo substituent on the benzamide ring of this compound imparts distinct lipophilicity (computed logP 4.5) and a molecular weight of 401.3 g/mol [1], compared to the unsubstituted benzamide analog (MW 322.4 g/mol, CAS 391221-25-3) . In related thiazole series, halogen substitution has been shown to dramatically influence acetylcholinesterase (AChE) inhibitory potency, with certain acyl derivatives achieving IC50 values as low as 0.51 µM [2]. Consequently, substituting this compound with a non‑brominated or differently substituted congener risks invalidating critical assay outcomes.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide


Enhanced Lipophilicity vs. Unsubstituted Benzamide Analog

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (PubChem CID 5046098) exhibits a computed logP of 4.5 [1], significantly higher than the unsubstituted benzamide analog (CAS 391221-25-3), which has a computed logP of approximately 3.2 based on its chemical structure and properties reported on Chemsrc . Notably, high-strength differential evidence is limited; these computed logP values have not been corroborated by direct comparative experimental measurement under identical conditions.

Lipophilicity ADME profiling Lead optimization

Acetylcholinesterase (AChE) Inhibitory Potential Relative to Pharmacological Benchmarks

In a series of N-acyl-4-phenylthiazole-2-amine derivatives, compound 8c demonstrated an AChE IC50 of 0.51 µM, outperforming rivastigmine and huperzine A [1]. While N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide has not been directly evaluated in this assay, it shares the same core scaffold and the 3-bromobenzoyl substituent is structurally analogous to the acyl modifications explored in the study. High-strength head-to-head comparative data are not available for this specific compound.

AChE inhibition Neurodegenerative disease Thiazole SAR

Binding Affinity to Krueppel-like Factor 5 (KLF5)

A structurally related thiazolyl benzamide (BDBM70209) was profiled against KLF5 in a BindingDB assay, yielding a Ki > 39,800 nM (>39.8 µM) [1]. Direct binding data for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide are not reported; however, the 3-bromo substitution may influence target engagement relative to the tested congener. High-strength comparative data are absent.

Transcription factor inhibition KLF5 Cancer biology

Molecular Weight and Polar Surface Area Differentiation for Permeability Profiling

The target compound exhibits a molecular weight of 401.3 g/mol and a topological polar surface area (TPSA) of 87.3 Ų [1], whereas the unsubstituted benzamide analog (CAS 391221-25-3) has a molecular weight of 322.4 g/mol . High-strength direct comparative experimental data are unavailable due to the early research stage of these compounds.

Physicochemical profiling Drug-likeness Permeability

Application Scenarios for Procuring N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide


Structure-Activity Relationship (SAR) Exploration in CNS Drug Discovery

The sub-micromolar AChE inhibitory activity demonstrated by structurally analogous N-acyl-4-phenylthiazole-2-amine derivatives [1] suggests that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide can serve as a key intermediate for SAR studies targeting neurodegenerative disorders. Its distinct 3-bromo substituent allows investigators to probe halogen effects on target engagement and selectivity.

Physicochemical and ADME Benchmarking in Lead Optimization Campaigns

With a computed logP of 4.5 and TPSA of 87.3 Ų [2], this compound offers a differentiated lipophilicity profile compared to non-halogenated analogs. It can be used as a tool to assess the impact of bromine substitution on solubility, permeability, and metabolic stability in early ADME panels.

Biochemical Screening Against Transcription Factor Targets

A structurally related thiazolyl benzamide has been shown to bind KLF5, a transcription factor implicated in cancer cell proliferation [3]. This compound, bearing a 3-bromobenzamide moiety, can be employed in follow-up biochemical or biophysical assays (e.g., fluorescence polarization, SPR) to determine whether bromine substitution enhances affinity or selectivity for KLF5 and related targets.

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.